2-(3-((2-((4-乙氧苯基)氨基)-2-氧代乙基)磺酰基)-1H-吲哚-1-基)-N,N-二异丙基乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

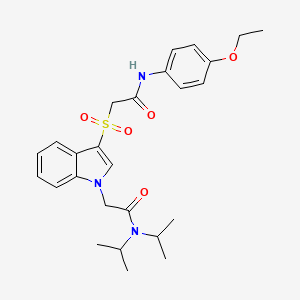

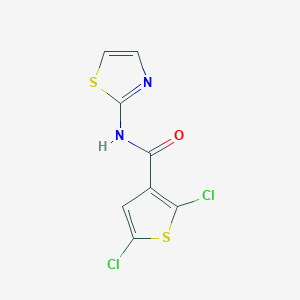

The compound contains several functional groups including an ethoxy group, an amino group, a sulfonyl group, an indole group, and an acetamide group. These groups could potentially contribute to the compound’s reactivity and properties .

Molecular Structure Analysis

The compound’s structure includes an indole ring, which is a fused ring system containing a benzene ring and a pyrrole ring. The sulfonyl group is attached to the indole ring, and the acetamide group is attached to the sulfonyl group .Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For example, the amino group could participate in nucleophilic substitution reactions, and the sulfonyl group could undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its structure and functional groups. For example, the presence of polar groups like the sulfonyl and acetamide groups could influence its solubility .科学研究应用

合成和化学性质

- 对类似化合物的研究集中在各种磺酰胺衍生物的合成和化学性质上。例如,通过固相合成合成 β-内酰胺磺内酰胺展示了构建磺酰基 β-内酰胺类似物组合库的潜力,这可能与新型抗菌剂的开发相关 (Gordeev, Gordon, & Patel, 1997)。

生物活性与药物开发

- 具有结构相似性的化合物已被评估其抗菌活性,突出了磺酰胺部分在促进显著生物活性方面的潜力。例如,带有生物活性磺酰胺部分的噻唑、吡啶酮、吡唑、色满和腙衍生物已显示出有希望的抗菌特性 (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014)。

在有机合成中的应用

- 磺酰胺化合物在有机合成中的用途也是一个重要的研究领域,这从关于吲哚并咔唑合成的研究和探索构建复杂有机分子的新合成路线中可以看出 (Magnus, Exon, & Sear, 1983)。

未来方向

作用机制

Target of Action

The presence of the sulfonyl group and the ethoxyanilino group suggests potential interactions with sulfotransferases or cytochrome P450 enzymes, respectively .

Mode of Action

The compound’s mode of action involves a series of chemical reactions. The electrophilic aromatic substitution is a key step in its interaction with its targets . In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The compound likely affects multiple biochemical pathways due to its complex structure. The presence of the sulfonyl and ethoxyanilino groups suggests it may influence sulfonation and oxidation reactions, respectively . These reactions could alter various downstream effects, including the regulation of metabolic processes and signal transduction pathways.

Pharmacokinetics

The presence of the sulfonyl and ethoxyanilino groups suggests it may be metabolized by sulfotransferases and cytochrome p450 enzymes, respectively . These enzymes could influence the compound’s bioavailability and half-life in the body.

Result of Action

Given its potential interactions with various proteins or enzymes, it may influence a range of cellular processes, including signal transduction, gene expression, and metabolic regulation .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the activity of enzymes such as sulfotransferases and cytochrome P450, which the compound may interact with, can be influenced by these factors .

属性

IUPAC Name |

2-[3-[2-(4-ethoxyanilino)-2-oxoethyl]sulfonylindol-1-yl]-N,N-di(propan-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H33N3O5S/c1-6-34-21-13-11-20(12-14-21)27-25(30)17-35(32,33)24-15-28(23-10-8-7-9-22(23)24)16-26(31)29(18(2)3)19(4)5/h7-15,18-19H,6,16-17H2,1-5H3,(H,27,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYQNZHHQOFPPQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N(C(C)C)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H33N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

499.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diisopropylacetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-(2,4-dimethoxyphenyl)-3-(2-fluorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2994558.png)

![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-phenoxypropanamide](/img/structure/B2994560.png)

![Phenyl 2-(5,6-dimethyl-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl)sulfanylethanesulfonate](/img/structure/B2994563.png)

![6-Bromo-8-(difluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B2994565.png)

![9-Oxa-2-azaspiro[5.5]undecan-5-ol;hydrochloride](/img/structure/B2994569.png)

![(2-Chloropyridin-3-yl)-[(7Z)-3-thiophen-2-yl-7-(thiophen-2-ylmethylidene)-3a,4,5,6-tetrahydro-3H-indazol-2-yl]methanone](/img/structure/B2994572.png)

![(2S)-2-[3-(trifluoromethoxy)phenyl]propan-1-ol](/img/structure/B2994575.png)

![2-[2-(3,4-Dimethoxyphenyl)ethyl]-1,3-dioxoisoindoline-5-carboxylic acid](/img/structure/B2994577.png)

![Ethyl 6-acetyl-2-(2-phenylquinoline-4-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2994578.png)

![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4-difluorobenzamide](/img/structure/B2994580.png)